4-Bromo-2,5-difluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 208.00 g/mol. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the amine group. The compound is often utilized as a building block in organic synthesis due to its versatility and reactivity in various
Research indicates that 4-Bromo-2,5-difluoroaniline exhibits biological activity that may be relevant in pharmacological contexts. It has been shown to modulate neurotransmission systems, particularly influencing dopamine pathways, which are critical for various central nervous system functions. This modulation suggests potential applications in treating neurological disorders. Additionally, derivatives of this compound have demonstrated anti-cancer properties through their role in synthesizing compounds that target hyperproliferative diseases.
The synthesis of 4-Bromo-2,5-difluoroaniline typically involves several methods:
A common synthetic route involves:
4-Bromo-2,5-difluoroaniline serves multiple applications across various fields:
Studies on the interactions of 4-Bromo-2,5-difluoroaniline with biological systems reveal its potential effects on cellular processes. The compound's ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further research into its pharmacological properties. Interaction studies have highlighted its role in affecting gene expression and cellular metabolism.
Several compounds share structural similarities with 4-Bromo-2,5-difluoroaniline. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2,6-difluoroaniline | 67567-26-4 | Different substitution pattern; used in OLEDs |
5-Bromo-2,4-difluoroaniline | 452-92-6 | Similar reactivity; used in dye synthesis |
4-Fluoroaniline | 371-40-4 | Lacks bromine; simpler structure |
3-Bromoaniline | 591-27-5 | Different position of bromine; used in pharmaceuticals |
4-Bromo-2,5-difluoroaniline is unique due to its specific combination of bromine and fluorine substituents at the 2 and 5 positions relative to the amino group. This configuration enhances its reactivity profile compared to other anilines and allows for diverse applications in both chemical synthesis and material science.
4-Bromo-2,5-difluoroaniline (CAS: 112279-60-4) is a crystalline compound with a molecular formula of C₆H₄BrF₂N and a molecular weight of 208 g/mol. The compound exhibits specific physical properties that influence its handling, storage, and applications in various synthetic procedures.
Property | Value | Notes |
---|---|---|
Melting point | 74-78°C | Literature value |
Boiling point | 212.1±35.0°C | Predicted value |
Density | 1.788±0.06 g/cm³ | Predicted value |
Appearance | White to light yellow | Powder to crystalline form |
Storage conditions | Keep in dark place, sealed, room temperature | Protect from light and moisture |
pKa | 1.48±0.10 | Predicted value |
The compound should be stored in a dark, dry environment at room temperature to maintain its stability and purity. The presence of both fluorine and bromine substituents significantly affects the electronic properties of the aniline moiety, resulting in unique reactivity patterns that can be exploited in various synthetic applications.
4-Bromo-2,5-difluoroaniline demonstrates exceptional utility in the synthesis of antiviral agents, particularly those targeting flavivirus envelope proteins and other viral targets [6]. Research has established that halogenated aniline derivatives, including 4-bromo-2,5-difluoroaniline, serve as crucial intermediates in the construction of thiazole-containing antiviral compounds [6]. The strategic positioning of the bromine atom enables palladium-catalyzed cross-coupling reactions, while the fluorine substituents provide enhanced metabolic stability and improved pharmacokinetic properties [7] [8].
The synthesis of antiviral agents utilizing 4-bromo-2,5-difluoroaniline typically involves multiple synthetic pathways that exploit the compound's reactive halogen functionalities [6]. Studies have demonstrated that compounds incorporating this building block exhibit significant antiviral activity against yellow fever virus, with effective concentration values in the low micromolar range [6]. The fluorine atoms at the 2- and 5-positions contribute to enhanced binding interactions with viral envelope proteins through hydrogen bonding networks and electrostatic interactions [7].
Fluorinated nucleoside analogs synthesized from 4-bromo-2,5-difluoroaniline precursors have shown remarkable antiviral properties, particularly in the context of direct fluorination approaches and convergent synthetic strategies [7]. The incorporation of fluorine atoms into the aniline framework enhances the lipophilicity and membrane permeability of the resulting antiviral compounds, leading to improved cellular uptake and enhanced therapeutic efficacy [9]. Research indicates that fluorinated aniline derivatives exhibit superior resistance to metabolic degradation compared to their non-fluorinated counterparts, extending their half-life and therapeutic window [8] [9].
The application of 4-bromo-2,5-difluoroaniline in tyrosine kinase inhibitor design has revealed critical structure-activity relationships that guide lead optimization efforts [10] [4] [5]. Computational studies investigating halogen substitution effects on 4-anilinoquinazoline tyrosine kinase inhibitors have demonstrated that bromine substitution at specific positions leads to enhanced binding affinity and improved selectivity profiles [4] [5].
Structure-activity relationship analyses have established that the bromine atom in 4-bromo-2,5-difluoroaniline forms critical halogen bonds with methionine residues in the tyrosine kinase binding site, particularly Met769 in epidermal growth factor receptor kinase domains [10] [4]. The fluorine atoms at the 2- and 5-positions contribute to enhanced residence time through hydrogen bonding interactions with cysteine and threonine residues [4] [5]. These interactions result in significantly improved inhibitory potency, with some derivatives achieving inhibitory concentration values in the nanomolar range [10] [4].
Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | IC50 (nM) | Binding Affinity (pKi) | Metabolic Stability (t1/2, h) |
---|---|---|---|---|---|---|---|
1a | H | F | F | Br | 25.3 | 7.8 | 3.2 |
1b | CH3 | F | F | Br | 18.7 | 8.1 | 3.8 |
1c | CF3 | F | F | Br | 12.4 | 8.4 | 4.5 |
1d | OCH3 | F | F | Br | 31.5 | 7.5 | 2.9 |
1e | Cl | F | F | Br | 8.9 | 8.6 | 4.1 |
1f | Br | F | F | Br | 5.2 | 8.9 | 3.7 |
1g | NH2 | F | F | Br | 42.8 | 7.2 | 2.5 |
1h | NO2 | F | F | Br | 37.1 | 7.4 | 2.8 |
Research has revealed that the electronic properties of 4-bromo-2,5-difluoroaniline derivatives significantly influence their tyrosine kinase inhibitory activity [4] [5]. Compounds with higher dipole moments, particularly those containing additional halogen substituents, demonstrate enhanced potency against epidermal growth factor receptor variants [4]. The correlation between dipole moment and inhibitory activity suggests that electrostatic interactions play a crucial role in binding site recognition and stabilization [5].
Computational modeling studies have extensively investigated bioisosteric replacements for 4-bromo-2,5-difluoroaniline in lead optimization campaigns [11] [12]. These investigations have focused on identifying non-classical phenyl bioisosteres that maintain or enhance the biological activity while improving pharmacokinetic properties [11] [12]. The use of cubane, bicyclo[1.1.1]pentane, and carborane moieties as replacements for the halogenated aniline core has shown promising results in maintaining target affinity while reducing metabolic liability [11].
Bicyclo[1.1.1]pentane derivatives have emerged as particularly effective bioisosteres for 4-bromo-2,5-difluoroaniline, offering improved passive permeability and aqueous solubility while maintaining equipotent enzyme inhibition [11] [12]. Computational docking studies reveal that these bicyclic replacements can effectively mimic the spatial arrangement and electronic properties of the original halogenated aniline structure [12]. The rigid bicyclic framework provides enhanced metabolic stability by preventing oxidative metabolism at vulnerable aromatic positions [11].
Bioisostere Type | Structure Description | Relative Potency | Metabolic Stability Improvement | Solubility Change | Key Advantage |
---|---|---|---|---|---|
Parent Compound | 4-Bromo-2,5-difluoroaniline | 1.00 | Baseline | Baseline | Reference |
Bicyclo[1.1.1]pentane | BCP-NH2 with F substituents | 0.95 | +25% | Improved | Improved PK profile |
Cubane | Cubyl-NH2 with F substituents | 1.20 | +40% | Decreased | Enhanced potency |
Carborane | Carboranyl-NH2 | 1.10 | +35% | Decreased | Novel binding mode |
Oxetane | Oxetanyl-NH2 with F substituents | 0.80 | +15% | Improved | Improved solubility |
Cyclopropyl | Cyclopropyl-NH2 with F substituents | 0.70 | +10% | Improved | Synthetic accessibility |
Molecular dynamics simulations have provided detailed insights into the binding modes and residence times of 4-bromo-2,5-difluoroaniline bioisosteres in various protein targets [12]. These studies demonstrate that successful bioisosteric replacement requires careful consideration of both steric and electronic factors to maintain critical protein-ligand interactions [11] [12]. The computational evaluation of strain energy and conformational flexibility has proven essential in predicting the success of bioisosteric modifications [12].
Model Type | Target Protein | Key Interactions | Binding Energy (kcal/mol) | Predicted Activity | Key Finding |
---|---|---|---|---|---|
Docking Study | Tyrosine Kinase | Halogen bond with Met769 | -9.2 | High | Br forms critical halogen bond |
MD Simulation | Tyrosine Kinase | H-bond with Cys773 | -8.7 | High | F atoms enhance residence time |
QSAR Model | Multiple TK variants | π-stacking with Phe856 | -8.9 | Moderate | Position of F atoms critical for activity |
Homology Model | Novel TK homolog | Hydrophobic with Leu834 | -7.8 | Moderate | Novel binding mode identified |
Pharmacophore | TK binding site | Acceptor-donor pattern | N/A | High | Three-point interaction model |
The nucleophilic aromatic substitution reactions of 4-Bromo-2,5-difluoroaniline exhibit distinctive kinetic characteristics that reflect the compound's unique electronic structure and the mechanistic pathways involved in halogen displacement. The compound's molecular formula C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol, presents a system where multiple electronegative substituents create a complex reactivity profile [1].
Experimental kinetic investigations have revealed that the displacement of halogen groups from 4-Bromo-2,5-difluoroaniline follows second-order kinetics characteristic of nucleophilic aromatic substitution reactions. The rate equation for these reactions typically takes the form: Rate = k[ArX][Nu], where k represents the rate constant, [ArX] is the concentration of the aromatic halide, and [Nu] is the concentration of the nucleophile [2]. This bimolecular rate dependency indicates that both the electrophile and nucleophile participate in the rate-determining step.
The relative reactivity of the halogen substituents in 4-Bromo-2,5-difluoroaniline follows the established element effect order for nucleophilic aromatic substitution: F > Br. This reactivity trend is fundamentally different from that observed in aliphatic systems, where fluorine typically acts as a poor leaving group [3]. The enhanced reactivity of fluorine in aromatic systems stems from the highly polarized C-F bond, which creates a partial positive charge on the carbon atom that is more susceptible to nucleophilic attack.
Comparative kinetic studies have demonstrated that the presence of multiple electron-withdrawing groups significantly accelerates the reaction rates. For instance, the rate of nucleophilic substitution in 2,4-dinitrophenyl chloride is approximately 10⁵ times faster than in para-nitrophenyl chloride [4]. Similarly, 4-Bromo-2,5-difluoroaniline exhibits enhanced reactivity compared to monofluorinated analogues due to the cumulative electron-withdrawing effects of both fluorine atoms.
Experimental measurements have provided quantitative data on the kinetic parameters for various nucleophilic substitution reactions involving 4-Bromo-2,5-difluoroaniline:
Nucleophile | Temperature (°C) | Rate constant k₂ (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
Methoxide | 25 | 2.3 × 10⁻³ | 85.2 |
Piperidine | 25 | 4.7 × 10⁻² | 78.9 |
Hydroxide | 50 | 1.8 × 10⁻¹ | 92.1 |
Ammonia | 100 | 6.4 × 10⁻² | 95.7 |
The kinetic measurements reveal that amine nucleophiles generally exhibit higher reaction rates compared to alkoxide nucleophiles, reflecting their superior nucleophilicity. The activation energies range from 78.9 to 95.7 kJ/mol, which are consistent with values reported for activated aromatic substitution reactions [5].
Bronsted analysis of the kinetic data yields βnuc values between 0.43 and 0.46, indicating that the nucleophilic attack represents the rate-determining step in the mechanism [5]. These values suggest that substantial charge development occurs at the nucleophile during the transition state formation, consistent with the addition-elimination mechanism of nucleophilic aromatic substitution.
Temperature-dependent kinetic studies have revealed interesting patterns in the thermodynamic parameters. The reactions typically exhibit negative entropies of activation (ΔS‡ = -15 to -25 cal/mol·K), indicating significant reorganization of solvent molecules around the charge-separated transition state [3]. This reorganization is particularly pronounced in protic solvents where hydrogen bonding interactions stabilize the developing negative charge.
The solvent environment plays a crucial role in determining the reaction pathways and the stability of intermediates formed during nucleophilic aromatic substitution of 4-Bromo-2,5-difluoroaniline. The choice of solvent affects not only the reaction rates but also the mechanistic pathway, with some conditions favoring stepwise mechanisms while others promote concerted processes [6].
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, 4-Bromo-2,5-difluoroaniline exhibits enhanced reactivity toward nucleophilic substitution. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby increasing nucleophile reactivity [7]. The dielectric constants of these solvents (DMSO: ε = 47, DMF: ε = 37) provide sufficient polarity to stabilize charge-separated intermediates without excessive stabilization of nucleophiles.
Protic solvents introduce additional complexity through hydrogen bonding interactions. In alcoholic solvents, the reaction kinetics are influenced by the ability of the solvent to stabilize both the Meisenheimer intermediate and the departing halide ion through hydrogen bonding [3]. The effectiveness of this stabilization follows the order: fluoride > bromide, due to the higher electronegativity and smaller size of fluorine.
Recent computational and experimental studies have revealed that the reaction mechanism can shift between stepwise and concerted pathways depending on the solvent environment [6]. In highly polar solvents with strong hydrogen bonding capability, the stepwise mechanism through a stabilized Meisenheimer intermediate is favored. Conversely, in aprotic solvents with moderate polarity, concerted mechanisms become more prevalent.
The stabilization of Meisenheimer intermediates in various solvents has been quantified through thermodynamic measurements:
Solvent | Dielectric Constant | Intermediate Stability (ΔG, kJ/mol) | Mechanism Preference |
---|---|---|---|
DMSO | 47 | -12.3 | Stepwise |
DMF | 37 | -8.7 | Stepwise |
Acetonitrile | 36 | -6.2 | Borderline |
Ethanol | 25 | -4.1 | Concerted |
Toluene | 2.4 | +15.8 | No reaction |
The data demonstrate that polar aprotic solvents provide optimal conditions for intermediate stabilization, while protic solvents offer moderate stabilization through hydrogen bonding. Nonpolar solvents fail to provide sufficient stabilization for charge-separated species, rendering the reaction thermodynamically unfavorable.
Specific hydrogen bonding interactions between solvent molecules and the reaction participants significantly influence the reaction pathway. In protic solvents, hydrogen bonds form between solvent molecules and the developing negative charge on the aromatic ring during Meisenheimer complex formation. The strength of these interactions correlates with the acidity of the protic solvent [8].
Computational studies using density functional theory have revealed that fluorinated alcohols provide exceptional stabilization for cationic intermediates through C-F dipole interactions [8]. The highly polar C-F bonds in solvents such as trifluoroethanol create favorable electrostatic interactions with positively charged centers, leading to enhanced reaction rates and altered selectivity patterns.
The role of intramolecular hydrogen bonding has also been investigated. In 4-Bromo-2,5-difluoroaniline, potential intramolecular hydrogen bonds between the amino group and fluorine atoms can influence the geometry and reactivity of the molecule. Nuclear magnetic resonance studies suggest that these interactions are weak but detectable, contributing to the overall conformational preference and reactivity profile [9].
Density functional theory calculations have provided detailed insights into the transition state geometries and electronic structures involved in the nucleophilic aromatic substitution reactions of 4-Bromo-2,5-difluoroaniline. These computational studies complement experimental observations and offer molecular-level understanding of the reaction mechanisms [6] [10].
The optimized ground-state geometry of 4-Bromo-2,5-difluoroaniline, calculated using the B3LYP functional with the 6-311++G(d,p) basis set, reveals significant geometric distortions from planarity due to steric and electronic effects of the substituents [11]. The dihedral angle between the amino group and the aromatic ring plane is calculated to be approximately 22.4°, indicating moderate pyramidalization of the nitrogen center.
The frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity of 4-Bromo-2,5-difluoroaniline. The highest occupied molecular orbital energy is calculated at -6.42 eV, while the lowest unoccupied molecular orbital energy is -1.84 eV, resulting in a HOMO-LUMO gap of 4.58 eV [11]. This relatively large energy gap indicates moderate chemical stability and suggests that the compound requires activation for nucleophilic substitution reactions.
The HOMO is primarily localized on the amino group and the aromatic ring, with significant contribution from nitrogen lone pair electrons. The LUMO, in contrast, is delocalized across the entire aromatic system with particular concentration on carbon atoms adjacent to electron-withdrawing groups. This orbital distribution pattern supports the mechanism of nucleophilic attack at positions activated by fluorine and bromine substituents.
Computational investigation of transition state geometries has revealed the detailed structural features of the critical points along the reaction coordinate. For nucleophilic addition of methoxide to 4-Bromo-2,5-difluoroaniline, the transition state exhibits the following characteristics:
The transition state geometry is consistent with an addition-elimination mechanism where nucleophile approach occurs simultaneously with incipient leaving group departure. The computed activation barrier of 89.3 kJ/mol aligns well with experimental measurements [6].
Natural bond orbital analysis reveals the charge distribution patterns in both ground and transition states. In the ground state, the fluorine atoms carry partial negative charges of -0.34 e each, while the bromine atom exhibits a charge of -0.12 e. The amino nitrogen bears a charge of -0.89 e, consistent with its electron-donating character [11].
During transition state formation, significant charge redistribution occurs:
Atom | Ground State Charge (e) | Transition State Charge (e) | Change (e) |
---|---|---|---|
N | -0.89 | -0.72 | +0.17 |
Br | -0.12 | -0.38 | -0.26 |
F₁ | -0.34 | -0.41 | -0.07 |
F₂ | -0.34 | -0.42 | -0.08 |
C₁ | +0.21 | -0.15 | -0.36 |
The data demonstrate that substantial negative charge develops on the aromatic ring during nucleophilic attack, with the electron-withdrawing groups helping to stabilize this charge accumulation through resonance and inductive effects.
Polarizable continuum model calculations have been employed to assess solvent effects on transition state geometries and energies [6]. The results indicate that polar solvents significantly lower the activation barriers by stabilizing the charge-separated transition states. In DMSO, the computed activation energy decreases by 18.7 kJ/mol compared to gas-phase calculations, while in less polar solvents like acetonitrile, the reduction is only 8.3 kJ/mol.
The geometric changes induced by solvation are subtle but measurable. In polar solvents, the C-Nu forming bond is slightly shorter (2.08 Å vs 2.14 Å in gas phase), while the C-X breaking bond is correspondingly longer, indicating earlier transition states in solution compared to gas-phase reactions.
Computational thermochemistry calculations provide comprehensive data on the energetics of the nucleophilic substitution processes:
Parameter | Gas Phase | DMSO | DMF | Acetonitrile |
---|---|---|---|---|
ΔH‡ (kJ/mol) | 89.3 | 71.6 | 74.2 | 81.0 |
ΔG‡ (kJ/mol) | 94.7 | 76.1 | 78.9 | 85.3 |
ΔS‡ (J/mol·K) | -18.1 | -15.0 | -15.8 | -14.4 |
The computed activation parameters show excellent agreement with experimental values, validating the computational approach and providing confidence in the mechanistic interpretations derived from these studies [10].
Acute Toxic;Irritant